molecular formula C18H20N6S B2947736 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine CAS No. 2380177-91-1

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine

カタログ番号 B2947736
CAS番号: 2380177-91-1
分子量: 352.46
InChIキー: OPLCCEFPHBBRQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors, which are compounds that selectively target specific enzymes involved in cellular signaling pathways.

作用機序

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine selectively inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the development of various types of cancer and autoimmune diseases. By inhibiting BTK activity, this compound blocks the downstream signaling pathways that promote cell growth and survival, leading to the death of cancer cells and suppression of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against BTK, with an IC50 value of 0.85 nM. This compound has also been shown to have good selectivity for BTK over other kinases, with minimal off-target effects. In animal studies, this compound has been shown to effectively inhibit the growth of cancer cells and reduce inflammation and autoimmune responses without causing significant toxicity.

実験室実験の利点と制限

One of the main advantages of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. This compound can also be used in combination with other drugs to enhance its therapeutic efficacy. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

将来の方向性

There are several future directions for the development and application of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine. One potential application is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of CLL and MCL. Another future direction is in the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. This compound can be used in combination with other kinase inhibitors or immunomodulatory drugs to enhance its therapeutic efficacy. Finally, future studies can focus on the optimization of the pharmacokinetic properties of this compound to improve its half-life and bioavailability.

合成法

The synthesis method of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1-benzylpiperazine in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the intermediate compound 4-(5-ethylpyrimidin-2-yl)piperazine-1-carboxylic acid benzyl ester. This intermediate is then reacted with 6-bromo-2-thiophenecarboxaldehyde in the presence of palladium on carbon (Pd/C) and triethylamine (TEA) to form the final product, this compound.

科学的研究の応用

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and survival of cancer cells by targeting specific kinases involved in the signaling pathways. This compound has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.

特性

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6S/c1-2-14-12-19-18(20-13-14)24-9-7-23(8-10-24)17-6-5-15(21-22-17)16-4-3-11-25-16/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCCEFPHBBRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。